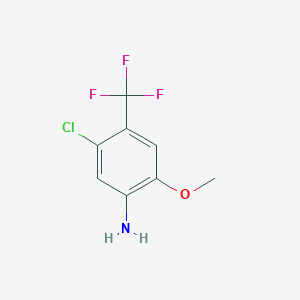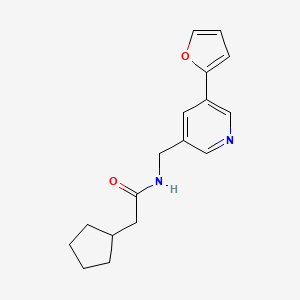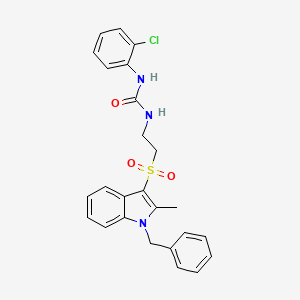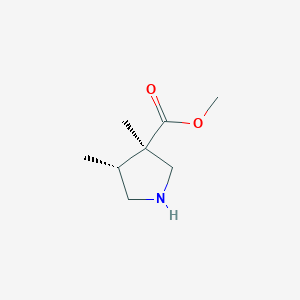
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide, commonly known as CPI-613, is a novel anticancer drug that has been extensively researched in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the survival and proliferation of cancer cells. CPI-613 is currently being investigated as a potential treatment option for a wide range of cancers, including pancreatic, lung, and hematological malignancies.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research into the synthesis and chemical properties of related isoxazole derivatives provides foundational knowledge for understanding the potential applications of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide. Martins et al. (2002) described the synthesis of various 3-methylisoxazole-5-carboxamides, which are crucial for developing new chemical entities with potential biological activities (Martins et al., 2002). This research highlights the compound's versatility in chemical synthesis, suggesting its potential as a precursor or intermediate in synthesizing a wide range of biologically active molecules.
Biological Activities and Potential Therapeutic Uses
The structural analogs and derivatives of this compound have been investigated for various biological activities, suggesting potential therapeutic applications. For instance, Pasunooti et al. (2016) conducted studies on the palladium-catalyzed acetoxylation of isoxazole derivatives, indicating the compound's utility in synthesizing γ-mercapto amino acids for native chemical ligation, a technique widely used in peptide and protein synthesis (Pasunooti et al., 2016). This demonstrates the compound's potential in facilitating the production of bioactive peptides and proteins, which could have therapeutic applications.
Antimicrobial and Antifungal Properties
Several studies on isoxazole derivatives have also explored their antimicrobial and antifungal properties. Talupur et al. (2021) synthesized and evaluated a series of isoxazole derivatives for their antimicrobial activities, providing insights into the potential use of these compounds in developing new antimicrobial agents (Talupur et al., 2021). Such studies suggest that this compound could be explored for its antimicrobial properties, contributing to the development of new treatments for bacterial and fungal infections.
Propriétés
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-10-13(19-23-11)16(21)18-8-4-5-9-22-14-7-3-2-6-12(14)15(17)20/h2-3,6-7,10H,8-9H2,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYHDXJFFPOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)



methanone](/img/structure/B2798425.png)
![N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2798427.png)
![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethylacetamide](/img/structure/B2798430.png)
![6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B2798432.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2798433.png)


![3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2798436.png)

